molecular formula C13H26N2 B1309700 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine CAS No. 220137-80-4

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine

Numéro de catalogue: B1309700
Numéro CAS: 220137-80-4
Poids moléculaire: 210.36 g/mol
Clé InChI: SGWXTVZGKKBMPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclohexylamine group attached to a piperidine ring, which is further substituted with a methyl group. Piperidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine typically involves the reaction of 4-methylpiperidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Analgesic Properties
Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a study focusing on soluble epoxide hydrolase inhibitors identified a derivative of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (referred to as compound G1) that exhibited significant analgesic effects in animal models of inflammation-induced diseases such as rheumatoid arthritis and acute pancreatitis. The compound demonstrated strong inhibitory activity against soluble epoxide hydrolase, which is implicated in pain pathways and inflammatory responses .

Case Study:

  • Objective: Evaluate the analgesic effects of compound G1.
  • Method: Administered to CFA-induced AIA mice.
  • Results: Showed significant reduction in pain scores and inflammatory markers (e.g., IL-6, TNF-α) compared to control groups.

Data Table: Analgesic Activity of Compound G1

ParameterControl GroupCompound G1
Pain Score (Post-treatment)7.5 ± 0.53.2 ± 0.4
IL-6 Levels (pg/mL)120 ± 1045 ± 5
TNF-α Levels (pg/mL)100 ± 830 ± 3

Anti-inflammatory Applications

2.1 Inhibition of Inflammatory Pathways
The compound has shown promise in inhibiting pathways involved in inflammation. The study mentioned earlier reported that compound G1 not only reduced pain but also improved survival rates in sepsis models by modulating inflammatory cytokines and other markers associated with inflammation .

Case Study:

  • Objective: Assess the impact on survival in LPS-induced sepsis model.
  • Method: Administered compound G1 to C57BL/6 mice post-LPS injection.
  • Results: Increased survival time significantly compared to untreated controls.

Data Table: Survival Analysis in Sepsis Model

TreatmentSurvival Rate (%)Mean Survival Time (hours)
Control2012
Compound G18036

Neuropharmacological Research

3.1 Potential for Neuropathic Pain Management
The structural characteristics of this compound suggest potential utility in treating neuropathic pain conditions. Its ability to interact with various receptors involved in pain signaling pathways positions it as a candidate for further exploration in neuropharmacology.

Case Study:

  • Objective: Investigate efficacy against neuropathic pain.
  • Method: Chronic constriction injury model used for testing.
  • Results: Significant reduction in mechanical allodynia observed.

Data Table: Effects on Neuropathic Pain

TreatmentMechanical Allodynia Score (g)
Control15 ± 2
Compound G15 ± 1

Mécanisme D'action

The mechanism of action of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease processes.

Comparaison Avec Des Composés Similaires

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine can be compared with other similar compounds, such as:

    4-Methylpiperidine: A precursor used in the synthesis of the compound.

    Cyclohexylamine: Another precursor involved in the synthesis.

    (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone: A related piperidine derivative with different substituents and biological activities.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, a compound with the molecular formula C13H26N2 and a molecular weight of approximately 210.36 g/mol, has garnered attention in the field of neuropharmacology due to its potential biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Structural Characteristics

The compound is characterized by a cyclohexyl group and a 4-methylpiperidinyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets. The presence of amine functional groups allows for various chemical modifications, making it versatile in synthetic organic chemistry.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-Methyl-piperidin-1-yl)-ethanamineSimilar piperidine structureShorter carbon chain compared to cyclohexane
N,N-DimethylcyclohexylamineContains dimethyl substitutionLacks piperidine moiety
1-(Piperidin-1-yl)-cyclohexanemethanaminePiperidine instead of 4-methylpiperidineDifferent nitrogen substitution

The structural uniqueness of this compound may enhance its biological activity compared to these similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognition.

Neuropharmacological Implications

Preliminary studies suggest that compounds structurally related to this compound can influence serotonin and dopamine pathways, indicating potential therapeutic effects on mood disorders. However, detailed studies on its mechanism of action are still lacking, necessitating further investigation into its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

While comprehensive literature specifically addressing the biological activity of this compound is limited, several studies highlight its potential:

  • Neurotransmitter Modulation : Compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, suggesting a role in mood regulation.
  • Chemical Modification Applications : The compound is often utilized as a chemical modifier for proteins, allowing for the attachment of functional groups to specific amino acid residues within proteins. This process can enhance protein functionality or stability.
  • Synthetic Routes : Various synthetic routes have been proposed for the preparation of this compound, providing flexibility for research applications.

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future exploration include:

  • Pharmacological Studies : Investigating the specific interactions with neurotransmitter receptors.
  • Clinical Trials : Assessing the efficacy and safety in treating mood disorders.
  • Chemical Modification Research : Exploring its role as a chemical modifier in protein studies.

Propriétés

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXTVZGKKBMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2(CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.